

# Off-target effects of SAR103168 in experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

[Get Quote](#)

## Technical Support Center: SAR103168

Welcome to the technical support center for **SAR103168**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of **SAR103168**, with a focus on understanding and troubleshooting potential off-target effects.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary known targets of **SAR103168**?

**A1:** **SAR103168** is a multi-targeted tyrosine kinase inhibitor. Its primary intended targets include the Src kinase family, Abl kinase, and several angiogenic receptor kinases such as VEGFR1/2, Tie2, PDGFR, FGFR1/3, and EGFR.

**Q2:** Is there a publicly available comprehensive kinase selectivity profile (kinome scan) for **SAR103168**?

**A2:** Currently, a detailed public kinome scan profiling **SAR103168** against a broad panel of kinases is not available. The known targets have been identified through preclinical studies. The absence of a comprehensive screen means that researchers should be vigilant for potential off-target activities.

**Q3:** My cells are showing a phenotype that isn't explained by the inhibition of the known targets of **SAR103168**. Could this be an off-target effect?

A3: Yes, an unexpected phenotype is a common indicator of an off-target effect. Multi-kinase inhibitors can interact with proteins other than their intended targets, leading to unforeseen biological consequences. It is crucial to experimentally validate that the observed phenotype is a direct result of inhibiting the intended target.

Q4: Why was the Phase I clinical trial for **SAR103168** discontinued? Was it due to off-target toxicity?

A4: The Phase I clinical trial for **SAR103168** in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome was discontinued due to the unpredictable pharmacokinetic profile of the drug, which made it difficult to determine a maximum tolerated dose. The discontinuation was not attributed to any specific off-target toxicities.

Q5: What general classes of kinases might be inhibited by **SAR103168** as off-targets, based on its chemical structure?

A5: **SAR103168** belongs to the pyrido[2,3-d]pyrimidine class of kinase inhibitors. Compounds with this scaffold have been reported to interact with a range of kinases. While specific off-targets for **SAR103168** are not publicly known, related compounds have shown activity against cyclin-dependent kinases (CDKs). Therefore, it is plausible that **SAR103168** could have off-target effects on cell cycle regulation.

## Troubleshooting Guides

### Issue 1: Unexpected Cell Viability or Proliferation Results

You observe that **SAR103168** is affecting cell viability or proliferation in a manner that is inconsistent with the known roles of its primary targets in your cell line.

Possible Cause:

- Off-target kinase inhibition: **SAR103168** may be inhibiting other kinases crucial for cell survival or proliferation in your specific cellular context. For example, inhibition of an unforeseen CDK could lead to cell cycle arrest.

- On-target effects in a different pathway: One of the intended targets may have a previously uncharacterized role in your experimental system.

Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for unexpected viability results.

#### Experimental Protocols:

- Western Blot for On-Target Engagement:
  - Treat cells with a range of **SAR103168** concentrations for a specified time.
  - Lyse the cells and quantify protein concentration.
  - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
  - Probe with antibodies against the phosphorylated (inactive) and total forms of a primary target (e.g., p-Src and total Src).
  - Analyze the dose-dependent decrease in the phosphorylated form to confirm target engagement.

## Issue 2: Contradictory Results with Other Multi-Kinase Inhibitors

You are using another multi-kinase inhibitor with a similar on-target profile to **SAR103168**, but you are observing different phenotypic outcomes.

#### Possible Cause:

The two inhibitors, despite having overlapping primary targets, likely have distinct off-target profiles. The differing phenotypes are probably due to the unique off-target "fingerprint" of each compound.

#### Troubleshooting Strategy:

- Compare Known Selectivity Profiles: If available, compare the detailed kinase selectivity panels for both inhibitors to identify kinases that are differentially inhibited.
- Hypothesize Pathway Involvement: Based on the unique off-targets, hypothesize which signaling pathways might be differentially affected.
- Test Hypotheses: Use pathway-specific readouts (e.g., phosphorylation of downstream substrates, gene expression changes) to determine if the hypothesized off-target pathways

are indeed being modulated.

## Data Presentation

Table 1: Known On-Target Inhibitory Activity of **SAR103168**

| Target | IC50 (nM)     | Target Family            |
|--------|---------------|--------------------------|
| Src    | 0.65          | Src Family Kinase        |
| Abl    | Not specified | Abl Family Kinase        |
| VEGFR1 | Not specified | Receptor Tyrosine Kinase |
| VEGFR2 | Not specified | Receptor Tyrosine Kinase |
| Tie2   | Not specified | Receptor Tyrosine Kinase |
| PDGFR  | Not specified | Receptor Tyrosine Kinase |
| FGFR1  | Not specified | Receptor Tyrosine Kinase |
| FGFR3  | Not specified | Receptor Tyrosine Kinase |
| EGFR   | Not specified | Receptor Tyrosine Kinase |

Note: Specific IC50 values for all targets are not publicly available.

## Signaling Pathways and Potential Off-Target Interference

The intended action of **SAR103168** is to block signaling cascades driven by its primary targets. However, off-target inhibition can lead to the modulation of unintended pathways.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Off-target effects of SAR103168 in experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1191841#off-target-effects-of-sar103168-in-experiments>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)